molecular formula C18H28N4O3 B1388680 tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate CAS No. 1019179-42-0

tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate

Cat. No.: B1388680
CAS No.: 1019179-42-0
M. Wt: 348.4 g/mol
InChI Key: AYODBGYVOJKGAO-UHFFFAOYSA-N
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Description

tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a pyrrolidin-1-ylcarbonyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the intermediate: The initial step involves the reaction of 2-amino-4-nitrophenol with pyrrolidine-1-carbonyl chloride to form 2-amino-4-(pyrrolidin-1-ylcarbonyl)phenol.

    Reduction: The nitro group in the intermediate is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Carbamate formation: The final step involves the reaction of the reduced intermediate with tert-butyl chloroformate to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The amino groups in the compound can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitroso or nitro derivatives, while reduction of the carbonyl group can yield alcohol derivatives.

Scientific Research Applications

tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-{[2-amino-4-(methylcarbamoyl)phenyl]amino}ethyl)carbamate
  • tert-Butyl (2-{[2-amino-4-(ethylcarbamoyl)phenyl]amino}ethyl)carbamate
  • tert-Butyl (2-{[2-amino-4-(benzylcarbamoyl)phenyl]amino}ethyl)carbamate

Uniqueness

tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate is unique due to the presence of the pyrrolidin-1-ylcarbonyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s binding affinity to certain molecular targets and improve its stability under various conditions.

Properties

IUPAC Name

tert-butyl N-[2-[2-amino-4-(pyrrolidine-1-carbonyl)anilino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3/c1-18(2,3)25-17(24)21-9-8-20-15-7-6-13(12-14(15)19)16(23)22-10-4-5-11-22/h6-7,12,20H,4-5,8-11,19H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYODBGYVOJKGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)C(=O)N2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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